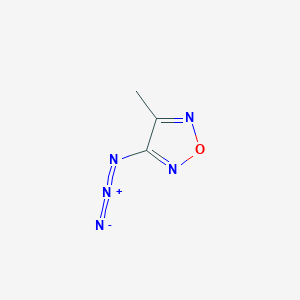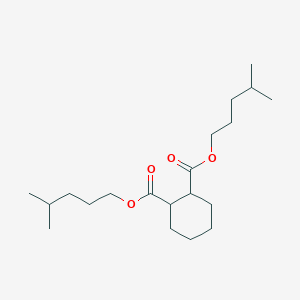
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is an ester derived from cyclohexane-1,2-dicarboxylic acid and 4-methylpentanol. This compound is used in various industrial applications due to its stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological membranes and its role as a plasticizer in biomedical devices.
Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. This compound does not have a specific molecular target but rather exerts its effects through physical interactions with materials.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Uniqueness
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups derived from 4-methylpentanol, which impart distinct physical and chemical properties. Compared to similar compounds, it offers a different balance of flexibility and stability, making it suitable for specialized applications in various industries.
Propiedades
Número CAS |
331673-21-3 |
|---|---|
Fórmula molecular |
C20H36O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H36O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h15-18H,5-14H2,1-4H3 |
Clave InChI |
PEQSTYWCSKSTNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC(=O)C1CCCCC1C(=O)OCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
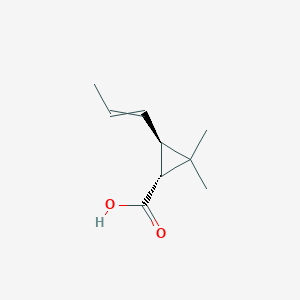
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
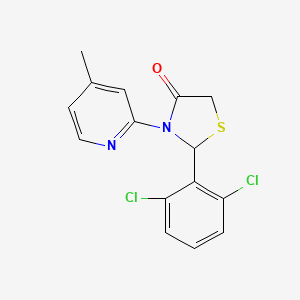
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)


![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
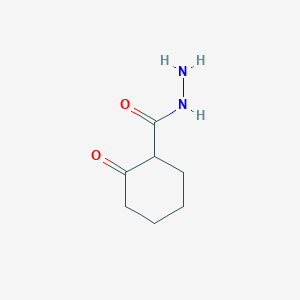

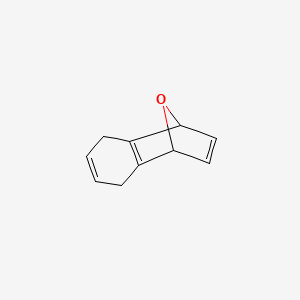
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
